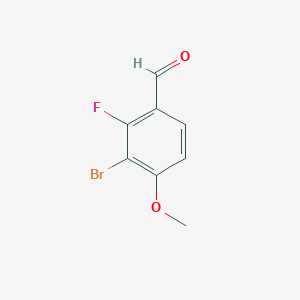

3-Bromo-2-fluoro-4-methoxybenzaldehyde

Overview

Description

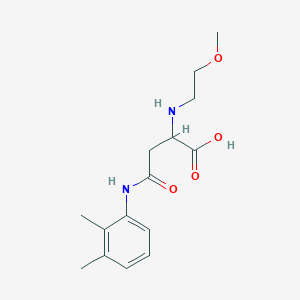

3-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula BrC6H3(F)CHO . It is a fluorinated aromatic aldehyde .

Synthesis Analysis

The compound can be synthesized by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Molecular Structure Analysis

The molecular weight of this compound is 233.04 . The InChI code for the compound is 1S/C8H6BrFO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .Chemical Reactions Analysis

3-Bromo-4-methoxybenzaldehyde has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via the Mukaiyama aldol reaction . It has also been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 51-54 °C .Scientific Research Applications

Synthesis and Chemical Transformation

3-Bromo-2-fluoro-4-methoxybenzaldehyde is involved in various synthesis processes and chemical transformations. For instance, Wang Bao-jie (2006) reported on the simplified synthesis of a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting improvements in the synthesis method and cost reduction (Wang Bao-jie, 2006). Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process involving bromination and hydrolysis (Chen Bing-he, 2008).

Bioconversion and Fungal Metabolism

Research by H. Beck et al. (2000) utilized membrane inlet mass spectrometry to study the metabolism of halogenated compounds, including brominated and fluorinated methoxybenzaldehydes, in the fungus Bjerkandera adusta (H. Beck et al., 2000). This study provides insights into the bioconversion potential and enzymatic processes involving halogenated benzaldehydes.

Antioxidant and Anticancer Properties

Chairul Rijal et al. (2022) synthesized derivatives from halogenated vanillin, including compounds related to this compound, and evaluated their antioxidant activity (Chairul Rijal et al., 2022). N. Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes to explore their anticancer properties (N. Lawrence et al., 2003).

Pharmaceutical and Drug Development

K. Nishimura and T. Saitoh (2016) discussed the improved synthesis of a drug intermediate, using a compound related to this compound, which contributed to more efficient drug discovery processes (K. Nishimura & T. Saitoh, 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the process of free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves interactions at the benzylic position . This compound can participate in free radical reactions, where it can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . It can also undergo nucleophilic substitution reactions .

Biochemical Pathways

It’s known that similar compounds can affect pathways involving free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the rate of reaction can be influenced by the difference in electronegativity .

Safety and Hazards

Future Directions

3-Bromo-2-fluoro-4-methoxybenzaldehyde could potentially be used in the development of new therapeutic agents, given its role in the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .

Relevant Papers The compound has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative , the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole , and the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .

Biochemical Analysis

Biochemical Properties

It is known that brominated and fluorinated compounds often interact with various enzymes and proteins in biochemical reactions . The exact nature of these interactions would depend on the specific context and the other molecules involved.

Cellular Effects

Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated compounds can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZFGKYKWIWFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)

![9-(furan-2-ylmethyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952175.png)

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)